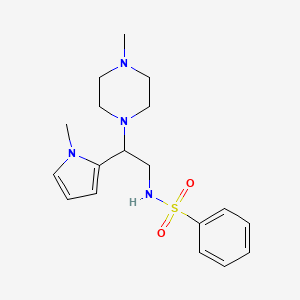

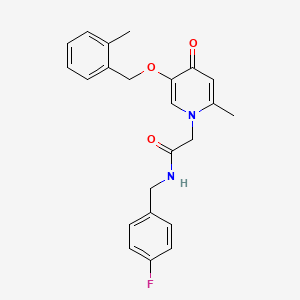

![molecular formula C20H22N2O5S B2517975 2,5-二甲氧基-N-(1-甲基-2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)苯磺酰胺 CAS No. 898454-63-2](/img/structure/B2517975.png)

2,5-二甲氧基-N-(1-甲基-2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a structurally complex molecule that may be related to benzenesulfonamide derivatives. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzenesulfonamide moieties have been synthesized and evaluated for various biological activities, including inhibition of carbonic anhydrases and potential anticancer and radioprotective properties.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves the introduction of various functional groups to the benzenesulfonamide ring. For instance, the introduction of methyl groups and a pyrrolidinone moiety has been reported to affect the binding affinity to carbonic anhydrase isoforms . Similarly, the synthesis of novel quinolines from 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide has been described, leading to compounds with potential anticancer activity . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the presence of dimethyl groups and a pyrrolidinone moiety has been shown to decrease binding affinity to certain carbonic anhydrase isoforms but increase selectivity towards others . The molecular structure of the compound , with its dimethoxy groups and tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin moiety, would likely influence its binding properties and biological activity in a similar manner.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions that modify their biological activity. The introduction of a chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives has been shown to significantly increase the affinity to certain carbonic anhydrases . This suggests that similar modifications to the compound could be explored to fine-tune its activity and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the introduction of specific substituents can affect the solubility, stability, and overall pharmacokinetic profile of these compounds . The compound , with its specific substituents, would likely have unique properties that could be advantageous or disadvantageous for its potential use as a therapeutic agent.

科学研究应用

药物发现中的杂环化合物

喹喔啉及其衍生物以其广泛的生物活性而闻名。这些化合物,包括喹啉及其类似物,由于其抗菌、防腐和抗肿瘤特性,被用于制药、染料和抗生素中。最近的研究强调了喹喔啉和喹啉在药学中的重要性,展示了它们在治疗慢性疾病和代谢性疾病方面的潜力,以及它们作为缓蚀剂和合成中枢神经系统 (CNS) 作用药物的用途 (Aastha Pareek 和 Dharma Kishor,2015);(C. Verma、M. Quraishi、E. Ebenso,2020)。

在光催化降解中的应用

该特定化合物的结构类似物,如喹啉,已被探索用于污染物的光催化降解。这些研究提供了对这些化合物可用于环境修复的途径和机制的见解,特别是在水处理过程中降解芳香族和脂环族污染物的途径和机制 (P. Pichat,1997)。

在抗菌和防腐应用中的作用

喹啉及其衍生物已证明作为抗菌剂和防腐剂具有显着的效果。它们与金属表面形成稳定的螯合络合物,防止腐蚀,并表现出可用于开发新治疗剂的抗菌活性。这些化合物与金属结合并形成络合物的 ability 在保护材料和制药工业中开发具有抗菌特性的新药方面具有实际应用 (C. Verma、M. Quraishi、E. Ebenso,2020)。

对中枢神经系统作用药物的见解

喹喔啉和喹啉衍生物因其对中枢神经系统 (CNS) 的潜在影响而受到研究,为合成可能表现出 CNS 活性的化合物提供了基础。这一研究方向与利用这些杂环化合物的独特特性开发治疗 CNS 疾病的新方法特别相关 (S. Saganuwan,2017)。

属性

IUPAC Name |

2,5-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-12-16-10-14(9-13-5-4-8-22(19(13)16)20(12)23)21-28(24,25)18-11-15(26-2)6-7-17(18)27-3/h6-7,9-12,21H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYBWUJWHLOBCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

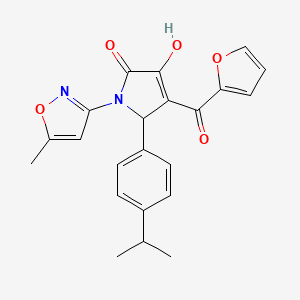

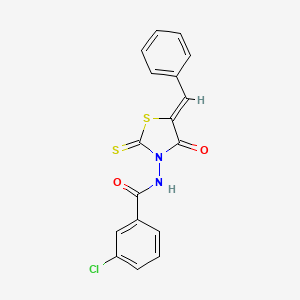

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517893.png)

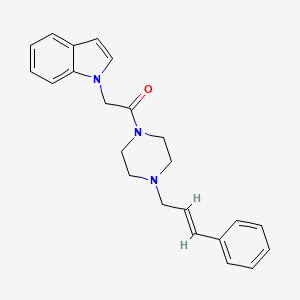

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide](/img/structure/B2517896.png)

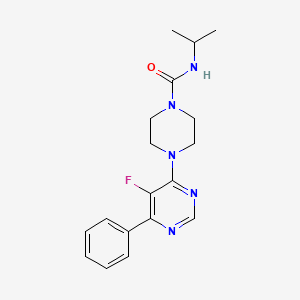

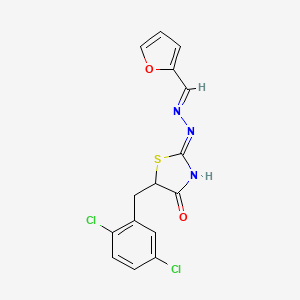

![N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2517898.png)

![Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2517902.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)

![2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2517905.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile](/img/structure/B2517913.png)